molecular formula C14H22 B8523471 4-Tert-butyl-1-n-butylbenzene CAS No. 14011-00-8

4-Tert-butyl-1-n-butylbenzene

Cat. No. B8523471
M. Wt: 190.32 g/mol
InChI Key: BDSMPLDBKOVNHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06562989B2

Procedure details

A 4 ml vial was charged with 4-tert-butylbromobenzene (1.00 mmol), Pd(dba)2 (0.01 mmol, 1 mol %), Ph5FcP(t-Bu)2 (0.02 mmol, 2 mol %), KF (2.02 mmol, powdered) and n-butylboronic acid (1.21 mmol). Anhydrous THF (2 ml) and a stirring bar were added, and the vial was sealed with a cap containing a PTFE septum and removed from the drybox. The reaction mixture was stirred at room temperature for 18 h. After a starting aryl halide was consumed as determined by GC, the reaction solution was cooled to room temperature. Then the reaction solution was adsorbed onto silica gel directly, and the product was isolated by eluting with ethyl acetate/hexanes to give 220 mg (98%) of 4-tert-butyl-1-n-butylbenzene as a colorless oil. Kugelrohl distillation was used for further purification.
Quantity
1 mmol
Type
reactant
Reaction Step One
[Compound]
Name
Ph5FcP(t-Bu)2
Quantity
0.02 mmol
Type
reactant
Reaction Step One
Name
Quantity
2.02 mmol
Type
reactant
Reaction Step One
Quantity
1.21 mmol
Type
reactant
Reaction Step One
Quantity
0.01 mmol
Type
catalyst
Reaction Step One
[Compound]
Name
PTFE
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[CH:9][C:8](Br)=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2].[F-].[K+].[CH2:14](B(O)O)[CH2:15][CH2:16][CH3:17]>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].C1COCC1>[C:1]([C:5]1[CH:10]=[CH:9][C:8]([CH2:14][CH2:15][CH2:16][CH3:17])=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2] |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
1 mmol
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C=C1)Br
Name
Ph5FcP(t-Bu)2
Quantity
0.02 mmol
Type
reactant
Smiles
Name
Quantity
2.02 mmol
Type
reactant
Smiles
[F-].[K+]
Name
Quantity
1.21 mmol
Type
reactant
Smiles
C(CCC)B(O)O
Name
Quantity
0.01 mmol
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd]
Step Two
Name
PTFE
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the vial was sealed with a cap
CUSTOM
Type
CUSTOM
Details
removed from the drybox
CUSTOM
Type
CUSTOM
Details
After a starting aryl halide was consumed
TEMPERATURE
Type
TEMPERATURE
Details
the reaction solution was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the product was isolated
WASH
Type
WASH
Details
by eluting with ethyl acetate/hexanes

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C)(C)(C)C1=CC=C(C=C1)CCCC
Measurements
Type Value Analysis
AMOUNT: MASS 220 mg
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 115.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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